N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Description
This compound features a benzamide core with dual sulfonamide substituents:
- First sulfonamide group: Attached to a 4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl moiety, which incorporates a 5-methylisoxazole ring.
- Synthesized as part of antimicrobial research efforts, its structural complexity aims to enhance target binding and pharmacokinetics compared to simpler sulfonamides .
Properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S2/c1-16-11-13-27(14-12-16)35(31,32)21-7-3-18(4-8-21)23(28)24-19-5-9-20(10-6-19)34(29,30)26-22-15-17(2)33-25-22/h3-10,15-16H,11-14H2,1-2H3,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEMRBXNKNPROX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that incorporates several pharmacologically significant moieties, including sulfamoyl and piperidine structures. These components are known for their diverse biological activities, particularly in antibacterial, enzyme inhibition, and potential anticancer properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 363.43 g/mol. The chemical structure reveals the presence of a 5-methyl-1,2-oxazole ring and piperidine sulfonamide functionalities, which contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 363.43 g/mol |
| Molecular Formula | C17H21N3O4S |
| LogP | 2.967 |
| LogD | 1.196 |
| Polar Surface Area | 85.97 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
Antibacterial Activity
Research has demonstrated that compounds containing sulfamoyl groups exhibit significant antibacterial properties. The synthesized derivatives of this compound have shown promising activity against various bacterial strains:
- Salmonella typhi
- Escherichia coli
- Staphylococcus aureus
In vitro studies reported the compound's efficacy with varying minimum inhibitory concentrations (MICs), indicating moderate to strong antibacterial activity against these pathogens .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
- Urease Inhibition : Inhibition of urease is relevant for conditions such as urinary tract infections and gastric ulcers.
The IC50 values for these activities indicate a strong inhibitory effect, with some derivatives showing IC50 values as low as 0.63 µM for AChE .
Study on Oxadiazole and Piperidine Derivatives
A study synthesized various derivatives incorporating oxadiazole and piperidine moieties, revealing their pharmacological significance. The compounds were evaluated for their antibacterial activity and enzyme inhibition capabilities using standard protocols. Notably, the study highlighted that compounds with the sulfamoyl group displayed enhanced binding interactions with bovine serum albumin (BSA), suggesting improved pharmacokinetic profiles .
Structure-Activity Relationship (SAR)
The structure of this compound allows for multiple interactions with biological targets due to its diverse functional groups. SAR studies indicated that modifications in the piperidine ring significantly affect the biological activity, emphasizing the importance of specific substituents in enhancing efficacy .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
- Piperidinyl vs.
- Imidazole vs. Piperidinyl : The imidazole derivative in shows antifungal activity but may exhibit lower metabolic stability due to the heteroaromatic ring’s susceptibility to oxidation.
- Phenyl Substitution : The phenyl-substituted oxazole in increases molecular weight (~20% higher than the target compound), which may reduce aqueous solubility.
Physicochemical and Pharmacokinetic Properties
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
